3-tert-butyl-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-tert-butyl-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furochromene core with a tert-butyl group at the 3-position and a methoxyphenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the furochromene core
Cyclization: The initial step involves the cyclization of a precursor such as 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions to form the chromene core.
Friedel-Crafts Alkylation: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Etherification: The methoxyphenyl group is introduced through etherification, typically using 4-methoxyphenol and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-tert-butyl-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways: Influencing signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-5-(4-hydroxyphenyl)-7H-furo[3,2-g]chromen-7-one: Similar structure but with a hydroxy group instead of a methoxy group.
3-tert-butyl-5-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
3-tert-butyl-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-tert-butyl-5-(4-methoxyphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H20O4/c1-22(2,3)18-12-25-19-11-20-16(9-17(18)19)15(10-21(23)26-20)13-5-7-14(24-4)8-6-13/h5-12H,1-4H3 |
InChI Key |
QENHSRNRJAAHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC2=C1C=C3C(=CC(=O)OC3=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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